molecular formula C13H11NO5 B2579765 {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid CAS No. 883542-09-4

{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid

Cat. No.: B2579765
CAS No.: 883542-09-4
M. Wt: 261.233
InChI Key: YZZRCBUZPBZOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid is an organic compound that features a furan ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid typically involves the reaction of furan-2-carboxylic acid with 3-aminophenol, followed by esterification with acetic acid. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and advanced catalytic systems to ensure efficient and scalable synthesis. These methods are designed to minimize waste and energy consumption, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various furan and phenoxy derivatives, which can be further utilized in different applications .

Scientific Research Applications

{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring, phenoxy group, and acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[3-(furan-2-carbonylamino)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-12(16)8-19-10-4-1-3-9(7-10)14-13(17)11-5-2-6-18-11/h1-7H,8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZRCBUZPBZOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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